N-(3,5-dichlorophenyl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea
Overview
Description
N-(3,5-dichlorophenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a dichlorophenyl group and a dimethylpyrazolyl group attached to a thiourea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 3,5-dichloroaniline with 1,3-dimethyl-4-isothiocyanatopyrazole. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea depends on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-pyrazolylthiourea: Lacks the dichloro substitution on the phenyl ring.
N-(3-chlorophenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea: Has only one chlorine atom on the phenyl ring.
N-(3,5-dichlorophenyl)-N’-phenylthiourea: Lacks the dimethylpyrazolyl group.
Uniqueness
N-(3,5-dichlorophenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea is unique due to the presence of both dichlorophenyl and dimethylpyrazolyl groups, which might confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4S/c1-7-11(6-18(2)17-7)16-12(19)15-10-4-8(13)3-9(14)5-10/h3-6H,1-2H3,(H2,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBLVOQDFDAVNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=S)NC2=CC(=CC(=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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